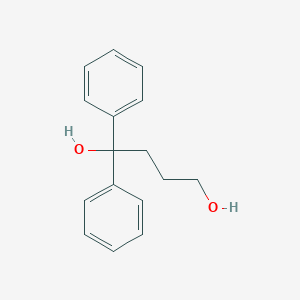

1,1-Diphenylbutane-1,4-diol

Description

Contextualization within Diarylbutanediol Chemistry

Diarylbutanediols are a class of organic compounds characterized by a four-carbon butane (B89635) backbone substituted with two hydroxyl groups and two aryl groups. The specific placement of these functional groups gives rise to various constitutional isomers, including 1,1-, 1,2-, 1,3-, 1,4-, and 2,3-diarylbutanediols, each with distinct chemical properties and synthetic applications. 1,1-Diphenylbutane-1,4-diol, with its two phenyl groups on the same carbon atom (C1), is a tertiary alcohol, a feature that differentiates its reactivity from its secondary diol isomers like 1,4-diphenylbutane-1,4-diol.

The chemistry of diarylbutanediols is rich and varied. They serve as pivotal intermediates in the synthesis of a wide range of heterocyclic compounds. nih.gov For instance, 1,4-diarylbutane-1,4-diols can be converted into 2,5-diaryl-substituted tetrahydrofurans, which are core structures in many biologically active natural products known as lignans. dur.ac.ukwjbphs.com Furthermore, the reaction of 1,4-diarylbutane-1,4-diones with reagents like Woollins' reagent can yield 2,5-diarylselenophenes, highlighting the utility of the butanediol (B1596017) precursor in accessing diverse heterocyclic systems. core.ac.uk The reactivity of the hydroxyl groups allows for transformations such as esterification and etherification, enabling their incorporation into larger, more complex molecules. cymitquimica.com

A common synthetic route to this compound involves the Grignard reaction, where a phenylmagnesium halide is reacted with a suitable lactone, such as γ-butyrolactone. This method provides a direct and efficient pathway to the tertiary diol structure.

Table 1: Isomers of Diphenylbutanediol

| Isomer Name | Structural Feature |

|---|---|

| This compound | Geminal diphenyl groups at C1 |

| 1,4-Diphenylbutane-1,4-diol | Phenyl groups at C1 and C4 |

Significance as a Chiral Building Block in Complex Molecular Architectures

The true value of diarylbutanediols in advanced organic synthesis is most profoundly realized in their application as chiral building blocks. cymitquimica.commdpi.com When prepared in an enantiomerically pure or enriched form, these compounds become powerful tools for the construction of stereochemically defined molecules. While the tertiary alcohol in this compound is achiral, the potential for chirality exists in related diarylbutanediols where the hydroxyl-bearing carbons are stereocenters.

Optically active 1,4-diaryl-1,4-diols are particularly valuable precursors for the synthesis of C2-symmetric chiral ligands, such as 2,5-disubstituted pyrrolidines. thieme-connect.com These ligands are instrumental in asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer products. The synthesis of these chiral diols often relies on the asymmetric reduction of the corresponding 1,4-diketones. thieme-connect.comresearchgate.net

The development of methods to access enantiomerically pure diarylbutanediols is a testament to their importance. Asymmetric hydrogenation using chiral metal catalysts and enzymatic reductions are prominent strategies. mdpi.comnih.gov For example, the asymmetric reduction of 1,4-diphenylbutane-1,4-dione can be achieved with high enantioselectivity using various reducing agents in combination with chiral reagents. thieme-connect.comresearchgate.net The resulting chiral diols can then be transformed into other valuable chiral molecules.

Overview of Research Trajectories for this compound and Analogues

Current research on this compound and its analogues is focused on several key areas, primarily aimed at enhancing their synthetic utility and exploring new applications.

A significant research trajectory involves the development of novel and more efficient catalytic systems for the stereoselective synthesis of diarylbutanediols. This includes the design of new chiral ligands for metal-catalyzed asymmetric hydrogenations, with ruthenium and iridium complexes showing great promise in achieving high enantioselectivities and diastereoselectivities. nih.govresearchgate.net

Biocatalysis has also emerged as a powerful tool. The use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of prochiral 1,4-diaryl-1,4-diones offers an environmentally benign and highly selective alternative to traditional chemical methods. mdpi.com Research in this area focuses on screening for new enzymes and optimizing reaction conditions to achieve high conversions and stereoselectivities for a broad range of substrates.

Furthermore, there is considerable interest in the synthesis and investigation of analogues of this compound with varied substitution patterns on the aromatic rings. mdpi.com By creating libraries of these compounds, researchers can explore how electronic and steric effects influence their reactivity and suitability for different synthetic targets. The rearrangement of 1,4-diarylbutane-1,4-diols to access diverse lignan (B3055560) structures is another active area of investigation, demonstrating the potential of these scaffolds to generate molecular complexity. wjbphs.com The synthesis of analogues is also driven by the search for new therapeutic agents, as exemplified by efforts to synthesize analogues of pharmacologically active compounds.

Table 2: Research Focus on Diarylbutanediols

| Research Area | Key Objectives |

|---|---|

| Catalytic Systems | Development of new chiral catalysts for asymmetric synthesis. |

| Biocatalysis | Application of enzymes for stereoselective transformations. |

| Analogue Synthesis | Creation of diverse compound libraries for various applications. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-diphenylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17-18H,7,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSXBGXFTZSEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144884 | |

| Record name | 1,1-Diphenylbutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023-94-5 | |

| Record name | 1,1-Diphenyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylbutane-1,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001023945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1023-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Diphenylbutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diphenylbutane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Diphenylbutane 1,4 Diol and Its Derivatives

Established Synthetic Pathways

Established methods for the synthesis of 1,1-diphenylbutane-1,4-diol often prioritize yield and efficiency. These routes are foundational in providing access to the diol for further chemical exploration and application.

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The synthesis of this compound can be accomplished using a Grignard reagent, such as phenylmagnesium bromide, which acts as a nucleophile. This reagent attacks the electrophilic carbon of a suitable starting material, leading to the formation of the desired diol after an aqueous workup. The versatility of the Grignard reaction allows for the introduction of the two phenyl groups at the same carbon atom.

A common and effective method for synthesizing this compound involves the reaction of a Grignard reagent with γ-butyrolactone. In a typical procedure, a solution of phenylmagnesium bromide in an ether solvent like tetrahydrofuran (B95107) (THF) is added to γ-butyrolactone. The Grignard reagent adds to the carbonyl group of the lactone, leading to a ring-opening reaction. A subsequent reaction with another equivalent of the Grignard reagent on the intermediate ketone, followed by an acidic workup, yields the final diol product.

For instance, a 2 M solution of phenylmagnesium bromide in THF can be added dropwise to a solution of γ-butyrolactone in THF. After stirring overnight, the reaction is quenched with a saturated aqueous ammonium (B1175870) chloride solution and then acidified with hydrochloric acid. The product is then extracted with an organic solvent like ethyl acetate (B1210297).

An alternative synthetic route to this compound and its analogs involves the reduction of the corresponding diketone, 1,4-diphenylbutane-1,4-dione. researchgate.netiucr.org This method is advantageous as it often allows for the stereoselective synthesis of the diol, depending on the reducing agent and reaction conditions employed. The reduction of the two ketone functionalities to hydroxyl groups provides the target diol.

Common chemical reducing agents such as sodium borohydride (NaBH₄) and borane tetrahydrofuran complex (BH₃·THF) are frequently used for the reduction of diketones to diols. rsc.orgsemanticscholar.org Sodium borohydride is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. acs.orgmasterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol. For the synthesis of racemic 1,4-diaryl-1,4-diols, the corresponding diketone can be dissolved in THF and treated with NaBH₄. mdpi.com

Borane complexes, such as BH₃·THF, are also effective for this transformation. organic-synthesis.combham.ac.ukharvard.edulibretexts.org Borane is an electrophilic reducing agent and readily reduces carboxylic acids and amides, but it is also effective for the reduction of ketones. harvard.edu The choice between NaBH₄ and BH₃·THF can sometimes influence the stereochemical outcome of the reduction, particularly in more complex substrates.

Table 1: Comparison of Chemical Reducing Agents for Diketoone Reduction

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF | Mild, selective for aldehydes and ketones. |

| Borane THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Electrophilic, reduces carboxylic acids, amides, and ketones. |

Reduction-Based Approaches from Corresponding Diketones

Stereoselective Synthesis of this compound Analogues and Related Diols

The synthesis of specific stereoisomers of this compound and its analogs is of significant interest for various applications. This requires the use of stereoselective synthetic methods, particularly asymmetric reduction strategies.

Asymmetric reduction of the precursor diketone, 1,4-diphenylbutane-1,4-dione, is a powerful method to obtain enantiomerically enriched or pure diols. sioc-journal.cn This can be achieved using chiral reducing agents or catalysts.

Chiral catalysts, often transition metal complexes with chiral ligands, can facilitate the enantioselective transfer of hydrogen to the ketone carbonyls. nih.govarkat-usa.org For example, ruthenium-based catalysts have been shown to be effective in the asymmetric transfer hydrogenation of diketones. nih.gov

Another approach involves the use of enzymes, such as alcohol dehydrogenases (ADHs), which can exhibit high levels of stereoselectivity. mdpi.comnih.gov The bioreduction of 1,4-diphenylbutane-1,4-dione using ADHs can lead to the formation of specific stereoisomers of the diol with high enantiomeric excess. mdpi.com For instance, ADH from Ralstonia sp. (RasADH) has been shown to be a highly active and stereoselective biocatalyst for the synthesis of (1S,4S)-diols. mdpi.com

Additionally, chiral boron-containing reagents, such as those derived from chiral amino alcohols, can be used for the enantioselective reduction of ketones with borane. york.ac.uk The combination of a reducing agent like NaBH₄ or BH₃·THF with a chiral auxiliary, such as (S)-proline or other chiral ligands, has been employed for the asymmetric reduction of 1,4-diphenylbutane-1,4-dione, yielding the corresponding chiral 1,4-diol with significant enantiomeric excess. semanticscholar.org

Table 2: Examples of Asymmetric Reduction Methods

| Method | Chiral Source | Typical Outcome |

| Catalytic Asymmetric Hydrogenation | Chiral metal complexes (e.g., Ru-based) | High enantio- and diastereoselectivity. nih.gov |

| Biocatalysis | Alcohol Dehydrogenases (ADHs) | High enantiomeric excess for specific stereoisomers. mdpi.com |

| Chiral Reducing Agents | Borane with chiral auxiliaries (e.g., (S)-proline) | Enantiomerically enriched diols. semanticscholar.org |

Asymmetric Reduction Strategies

Catalytic Asymmetric Transfer Hydrogenation (CATH)

Catalytic Asymmetric Transfer Hydrogenation (CATH) is a prominent method for the synthesis of optically active 1,4-diols from the corresponding 1,4-dicarbonyl compounds. mdpi.com This technique is valued for its operational simplicity, mild reaction conditions, and the avoidance of high-pressure hydrogen gas. nih.gov The process involves the transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to the diketone substrate, mediated by a chiral catalyst. wikipedia.orgacs.org

The main challenge in the CATH of 1,4-diketones is controlling both enantioselectivity at the two carbonyl groups and the diastereoselectivity, to obtain the desired (S,S), (R,R), or meso isomers. mdpi.comnih.gov The reaction proceeds through a hydroxy ketone intermediate, and controlling the stereochemistry of the second reduction relative to the first is crucial. mdpi.com Bifunctional catalysts, particularly those based on ruthenium, rhodium, and iridium, have shown great success in these transformations. nih.govacs.org

Chiral Catalyst Systems (e.g., Iridium Complexes with Chiral Ligands)

Chiral iridium complexes have emerged as highly efficient catalysts for the asymmetric transfer hydrogenation of ketones. nih.govrsc.org These catalysts typically feature a central iridium atom coordinated to chiral ligands, which create a chiral environment that directs the stereochemical outcome of the reduction. rsc.orgresearchgate.net

For instance, half-sandwich iridium(III) complexes containing chiral diamine or amino alcohol ligands have been developed that show excellent enantioselectivities. nih.gov These catalysts are often used with a hydrogen source like formic acid or isopropanol. rsc.org Research has demonstrated that polymeric chiral diamine ligands can be used to create recyclable iridium catalysts that afford chiral alcohols with excellent enantioselectivities (up to 99% ee) and high turnover numbers. nih.gov The structure of the ligand is crucial for achieving high enantioselectivity, and modifications to the ligand can be used to tune the catalyst's performance for specific substrates. nih.govrsc.org

| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Typical Enantiomeric Excess (ee) | Reference |

| Iridium(III) Complex | Polymeric Chiral Diamine | Formic Acid/Methanol | Up to 99% | nih.gov |

| Chiral-at-metal Iridium(III) | Achiral bidentate ligands | Ammonium Formate | Up to 96% | rsc.org |

| Cyclometalated Iridium | Chiral 2-aryl-oxazoline | Formic Acid | Up to 77% | rsc.org |

Borane-Mediated Reductions with Chiral Auxiliaries (e.g., Proline, Diphenylprolinol Derivatives)

Borane-mediated reductions offer a powerful method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.gov These reactions utilize borane (BH3) as the reducing agent in conjunction with a chiral catalyst or auxiliary that directs the stereoselectivity of the hydride transfer. wikipedia.orgyoutube.com

Diphenylprolinol Derivatives: Chiral oxazaborolidines, often generated in situ from borane and a chiral amino alcohol like a diphenylprolinol derivative, are highly effective catalysts for this transformation. nih.govmanchester.ac.uk This method, known as the Corey-Bakshi-Shibata (CBS) reduction, is widely used for its high enantioselectivity and predictable stereochemical outcome. wikipedia.orgnih.gov The catalyst creates a chiral pocket that complexes with both the borane and the ketone, facilitating a highly organized, face-selective hydride delivery. youtube.com Polymer-supported α,α-diphenyl-L-prolinol catalysts have been shown to produce secondary alcohols in high yields and enantiomeric excesses (79-97% ee) and can be recycled multiple times without losing performance. manchester.ac.uk

Proline: The amino acid proline can also act as an organocatalyst for asymmetric reductions. wikipedia.orglibretexts.org Proline catalysis often proceeds through the formation of an enamine intermediate, which then participates in the stereoselective reaction. wikipedia.org While more commonly associated with aldol and Mannich reactions, proline and its derivatives have been employed to create chiral environments for reductions, influencing the stereochemical outcome. acs.orgwikipedia.org

| Chiral Auxiliary/Catalyst | Reducing Agent | Key Features | Typical Enantiomeric Excess (ee) | Reference |

| Diphenylprolinol Derivatives (CBS Catalyst) | Borane (BH3) | In situ catalyst generation, high predictability | Up to 99% | wikipedia.orgnih.gov |

| Polymer-Supported Diphenylprolinol | Borane (BH3) | Recyclable catalyst | 79-97% | manchester.ac.uk |

| Proline | - | Organocatalyst, forms enamine intermediate | - | wikipedia.org |

| Chiral Amino Alcohols | Borane (BH3) | Forms chiral aminoboranes | ~90% | rsc.org |

Enzymatic Bioreduction Approaches

Enzymatic bioreduction presents a green and highly selective alternative to chemical methods for producing chiral alcohols. mdpi.com Oxidoreductases, particularly alcohol dehydrogenases, are versatile biocatalysts that can reduce prochiral diketones with high enantio- and diastereoselectivity under mild reaction conditions. mdpi.comtudelft.nl

Application of Alcohol Dehydrogenases (ADHs) for Diaryl Diketone Reduction

Alcohol dehydrogenases (ADHs) are widely used for the synthesis of chiral alcohols due to their excellent selectivity. mdpi.commdpi.com These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to a carbonyl group. organic-chemistry.orgacsgcipr.org For the reduction of 1,4-diaryl-1,4-diones to the corresponding diols, ADHs can provide complete control over both diastereoselectivity and enantioselectivity. mdpi.com

A variety of commercially available and specially developed ADHs have been screened for this purpose. For the reduction of 1,4-diphenylbutane-1,4-dione, the alcohol dehydrogenase from Ralstonia sp. (RasADH) has been identified as a particularly active and stereoselective biocatalyst, yielding the (1S,4S)-diol with high conversion and excellent diastereomeric and enantiomeric excess. mdpi.com By selecting different enzymes, it is possible to access different stereoisomers of the final product. For example, while RasADH produces the (S,S)-diol, other ADHs can produce the (R,R)-enantiomer. mdpi.com

| Enzyme Source | Substrate | Product Stereoisomer | Conversion | Diastereomeric Excess (de) | Reference |

| Ralstonia sp. (RasADH) | 1,4-diphenylbutane-1,4-dione | (1S,4S)-1b | 90% | >99% | mdpi.com |

| ADH-P2-D03 | 1,4-diphenylbutane-1,4-dione | (1R,4R)-1b | - | 74% | mdpi.com |

Optimization of Bioreduction Conditions for Enantiomeric and Diastereomeric Excess

To maximize the efficiency and selectivity of enzymatic reductions, optimization of the reaction conditions is crucial. itu.edu.trtandfonline.com Key parameters that are often adjusted include pH, temperature, agitation speed, incubation time, substrate concentration, and the cofactor regeneration system. nih.govnih.gov

For the bioreduction of 1,4-diaryl-1,4-diones using ADHs, a cofactor regeneration system is essential because the nicotinamide cofactors (NADPH/NADH) are expensive to use in stoichiometric amounts. organic-chemistry.orgacsgcipr.org A common approach is to use a second enzyme, such as glucose dehydrogenase (GDH), and a cheap substrate like glucose to continuously regenerate the active NADPH from its oxidized form (NADP+). mdpi.com The use of organic co-solvents, such as THF or DMSO, may also be necessary to improve the solubility of the hydrophobic diketone substrates, although their concentration must be carefully controlled to avoid denaturing the enzyme. mdpi.com Statistical methods like face-centered design can be employed to systematically optimize multiple variables simultaneously to achieve maximum conversion and enantiomeric excess. itu.edu.trtandfonline.comresearchgate.net

Stereospecific Elaboration from Precursors (e.g., Chiral Aldehydes)

An alternative to the direct asymmetric reduction of a symmetric precursor is the stereospecific elaboration from an already chiral starting material, a strategy known as a chiral pool synthesis. ethz.ch In this approach, the stereochemistry of the final product is determined by the stereochemistry of the starting material. ethz.ch

While not a direct reported route to this compound, one could envision a synthetic pathway starting from a chiral aldehyde. For example, an asymmetric catalytic reaction, such as a proline-catalyzed aldol or Mannich reaction, could be used to generate a chiral aldehyde intermediate. wikipedia.orgrsc.org This chiral building block, with its defined stereocenter, could then be subjected to a series of stereospecific reactions to build the rest of the molecule. This method offers a high degree of control over the absolute configuration of the product, as the initial stereocenter directs the formation of subsequent ones. acs.orgwikipedia.org The development of enantioselective synthesis methods that produce enantioenriched 1,4-dicarbonyl compounds directly from aldehydes also provides versatile chiral precursors for further elaboration. nih.govresearchgate.net

Derivativatization Strategies for Functional Group Transformations

The presence of both a primary and a sterically hindered tertiary hydroxyl group in this compound allows for a range of esterification and etherification reactions. The primary alcohol at the C4 position is generally more reactive towards standard acylating and alkylating agents than the tertiary alcohol at the C1 position due to reduced steric hindrance.

Esterification: Standard esterification procedures can be applied to this compound. The reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO), facilitates the formation of ester derivatives. researchgate.netpressbooks.pub Due to the difference in steric hindrance, monosubstitution at the more accessible primary hydroxyl group can often be achieved selectively under controlled conditions. Driving the reaction with an excess of the acylating agent and extended reaction times would lead to the di-esterified product.

Etherification: The hydroxyl groups of this compound can also be converted to ethers. A notable example is the intramolecular dehydrative etherification, which results in a cyclic ether. Treatment of this compound with a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid monohydrate (p-TsOH·H2O), in a suitable solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol, leads to the formation of 2,2-diphenyltetrahydrofuran. This cyclization reaction proceeds efficiently at room temperature, yielding the product in high yields.

Interactive Data Table: Etherification of this compound

| Reactant | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | p-TsOH·H2O | 1,1,1,3,3,3-Hexafluoropropan-2-ol | 2,2-Diphenyltetrahydrofuran | 94% |

The conversion of the hydroxyl groups of this compound to halogens such as bromine or chlorine is a key transformation that opens up further synthetic pathways. The choice of halogenating agent and reaction conditions is critical and depends on whether the primary or tertiary alcohol is being targeted.

The primary hydroxyl group can be converted to an alkyl bromide using reagents that favor an SN2 mechanism, such as phosphorus tribromide (PBr₃). chemistrysteps.com This reaction typically proceeds with inversion of stereochemistry if the center is chiral. Similarly, thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to alkyl chlorides. libretexts.org

The tertiary hydroxyl group is resistant to reagents that operate via an SN2 pathway due to steric hindrance. chemistrysteps.com Instead, its conversion to an alkyl halide requires conditions that favor an SN1 mechanism. researchgate.net Treatment with a strong hydrohalic acid like hydrobromic acid (HBr) can protonate the tertiary hydroxyl group, allowing it to leave as a water molecule and form a stable tertiary carbocation. chemguide.co.uk Subsequent attack by a bromide ion yields the tertiary alkyl bromide. However, SN1 reactions on tertiary alcohols can sometimes be complicated by competing elimination reactions.

Interactive Data Table: Halogenation Strategies for this compound

| Target Hydroxyl | Reagent | Probable Mechanism | Product Functional Group |

|---|---|---|---|

| Primary (C4-OH) | PBr₃ | SN2 | Primary Alkyl Bromide |

| Primary (C4-OH) | SOCl₂ | SN2 | Primary Alkyl Chloride |

| Tertiary (C1-OH) | HBr | SN1 | Tertiary Alkyl Bromide |

| Both Hydroxyls | Appel Reaction (PPh₃, CBr₄) | SN2 (on primary) | Alkyl Bromides |

The 1,4-diol structure of this compound is suitable for the formation of six-membered cyclic derivatives. One such derivative is a cyclic thionocarbonate. These compounds are typically synthesized by reacting a diol with a thiocarbonyl source.

A common and effective reagent for this transformation is 1,1'-thiocarbonyldiimidazole (TCDI). wikipedia.orgchemicalbook.com The reaction involves treating the diol with TCDI in an appropriate solvent. The imidazole groups of TCDI are excellent leaving groups, facilitating the formation of the cyclic thionocarbonate ring. wikipedia.org This method avoids the use of the highly toxic thiophosgene. researchgate.net While this reaction is well-established for 1,2- and 1,3-diols, the same principle applies to 1,4-diols to form the corresponding six-membered ring system. For this compound, this would result in the formation of 4,4-diphenyl-1,3-dioxane-2-thione. Such cyclic derivatives can serve as intermediates in further synthetic transformations.

Interactive Data Table: Synthesis of Cyclic Thionocarbonate

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1,1'-Thiocarbonyldiimidazole (TCDI) | 4,4-Diphenyl-1,3-dioxane-2-thione |

Reaction Mechanisms and Mechanistic Insights

Mechanistic Investigations of 1,1-Diphenylbutane-1,4-diol Formation

The synthesis of this compound is commonly achieved through the reaction of a Grignard reagent with a suitable lactone. A well-documented procedure involves the use of phenylmagnesium bromide and γ-butyrolactone.

The reaction mechanism proceeds via nucleophilic acyl substitution followed by a second nucleophilic addition. Initially, one equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of γ-butyrolactone. This opens the lactone ring to form a magnesium alkoxide intermediate. A second equivalent of phenylmagnesium bromide then attacks the newly formed ketone, leading to the tertiary alcohol. A final aqueous workup with a mild acid, such as ammonium (B1175870) chloride followed by hydrochloric acid, protonates the alkoxides to yield the final this compound product.

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Product |

|---|---|---|---|

| γ-Butyrolactone, Phenylmagnesium bromide | 1. THF 2. Saturated aq. NH₄Cl, 2N HCl | Tetrahydrofuran (B95107) (THF) | This compound |

This table outlines a common synthetic route to this compound.

Exploration of Elimination Reactions Involving Diol Derivatives

The elimination reactions of diols and their derivatives are crucial for the synthesis of alkenes and other unsaturated compounds. While direct studies on this compound are scarce, the behavior of structurally similar compounds provides significant mechanistic insight. For instance, studies on 1,3-elimination reactions of derivatives like (±)-1,3-dimethoxy-1,1-diphenylbutane show that these reactions can proceed via an intramolecular SN2-type displacement. cdnsciencepub.com In such a pathway, a carbanion generated by a strong base can attack a carbon bearing a leaving group, leading to the formation of a cyclopropane (B1198618) ring. cdnsciencepub.com

For this compound, derivatization of the hydroxyl groups into better leaving groups (e.g., tosylates or mesylates) would be necessary to facilitate elimination. Depending on the reaction conditions and the specific derivative, both E1 and E2 mechanisms could be operative. iitk.ac.in The presence of the two phenyl groups on C-1 would stabilize a potential carbocation intermediate, making an E1 pathway plausible for the tertiary alcohol. Conversely, the use of a strong, non-nucleophilic base would favor an E2 mechanism for the elimination involving the primary alcohol.

Stereochemical Pathways in Diol Transformations

The stereochemical outcome of reactions involving diols is a key aspect of their chemistry, with distinct pathways leading to specific stereoisomers.

Syn and Anti Elimination Routes

The geometry of the starting material and the reaction mechanism dictate whether syn- or anti-elimination occurs. In a syn-elimination, the hydrogen and the leaving group are removed from the same side of the molecule, while in an anti-elimination, they are on opposite sides. libretexts.org

A relevant example is the stereospecific conversion of vicinal diols to alkenes. The transformation of meso-1,4-diphenylbutan-2,3-diol into (Z)-1,4-diphenyl-2-butene proceeds through a syn-elimination pathway. scielo.org.bo This is often achieved by converting the diol into a cyclic thionocarbonate, which upon treatment with a phosphine (B1218219) reagent, decomposes in a concerted fashion to yield the cis-alkene. scielo.org.bo For this compound, selective derivatization of one hydroxyl group followed by appropriate reaction conditions could, in principle, be used to control the stereochemistry of elimination products, although this has not been explicitly documented.

Intramolecular Displacements and Stereochemical Inversion

Intramolecular displacement reactions in diol derivatives often proceed with a predictable stereochemical outcome. An SN2 mechanism, by its nature, results in the inversion of configuration at the electrophilic carbon center. cdnsciencepub.com

A study on the cyclization of (S)-(-)-1,3-dimethoxy-1,1-diphenylbutane, a compound structurally related to our diol, demonstrated that the reaction with lithium metal proceeds via an intramolecular SN2 displacement to give an optically pure product with an inverted configuration. cdnsciencepub.com This principle can be extended to derivatives of this compound. For example, if the primary hydroxyl group were converted to a good leaving group, the tertiary alkoxide could, in principle, displace it via an intramolecular SN2 reaction to form a substituted tetrahydrofuran ring, with inversion of stereochemistry at the C-4 position.

Role of Intermediates in Diol-Related Reactions

The reactions of diols and their derivatives can involve a variety of transient species, including carbocations and radical intermediates. The stability and subsequent reactivity of these intermediates are dictated by the molecular structure.

In the context of this compound, the formation of a carbocation at the C-1 position would be particularly favored due to the stabilizing effect of the two adjacent phenyl groups through resonance. This carbocation could be an intermediate in E1 elimination or SN1 substitution reactions.

Radical intermediates are also significant in diol chemistry. Research on the 1,4-diphenylbutane-1,4-diyl biradical, generated from 1,4-dichloro-1,4-diphenylbutane, shows that this intermediate can lead to products such as styrene (B11656) and 1,2-diphenylcyclobutane. acs.org It is plausible that under appropriate conditions, such as high-intensity irradiation, derivatives of this compound could also form radical intermediates that influence the product distribution.

Radical Mechanisms in Related Organic Transformations

Radical reactions offer a powerful alternative to ionic pathways for the transformation of organic molecules. masterorganicchemistry.comucr.edu The generation of radicals can be initiated by heat, light, or chemical initiators like AIBN. libretexts.org

In transformations related to diols, radical mechanisms are well-established. For instance, the Barton-McCombie deoxygenation allows for the removal of a hydroxyl group via a radical pathway. libretexts.org While not specifically reported for this compound, this reaction would likely proceed by converting a hydroxyl group into a thiocarbonyl derivative, which then reacts with a radical initiator and a hydrogen atom donor like tributyltin hydride. libretexts.org

Furthermore, the generation of a 1,4-diphenylbutane-1,4-diyl biradical from precursors like 1,4-dichloro-1,4-diphenylbutane highlights the potential for radical cyclization and fragmentation pathways in systems with a similar carbon skeleton. acs.orgresearch-solution.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,2-diphenylcyclobutane |

| 1,3-dimethoxy-1,1-diphenylbutane |

| 1,4-dichloro-1,4-diphenylbutane |

| 1,4-diphenylbutane-1,4-diyl biradical |

| (Z)-1,4-diphenyl-2-butene |

| AIBN (Azobisisobutyronitrile) |

| meso-1,4-diphenylbutan-2,3-diol |

| Phenylmagnesium bromide |

| Styrene |

| Tributyltin hydride |

Applications in Advanced Organic Chemistry and Materials Science Research

Role as Synthetic Intermediates and Building Blocks

1,1-Diphenylbutane-1,4-diol is a versatile precursor in the synthesis of various organic molecules, particularly heterocyclic compounds and chiral derivatives. Its two hydroxyl groups, with their distinct chemical environments, allow for selective transformations and the construction of complex molecular architectures.

Precursors for Pyrroles via Dehydrogenative Coupling

A significant application of 1,4-diols is in the synthesis of pyrroles, a core structure in many pharmaceuticals and functional materials. The acceptorless dehydrogenative coupling (ADC) of 1,4-diols with amines or ammonia, often catalyzed by transition metal complexes, provides an atom-economical route to N-substituted and N-unsubstituted pyrroles. Ruthenium-based pincer complexes are particularly effective for these transformations, catalyzing the reaction with byproducts being only water and hydrogen gas.

The general mechanism involves the initial dehydrogenation of the diol to form an intermediate carbonyl compound. This intermediate then reacts with an amine to form an enamine, which subsequently cyclizes and aromatizes to yield the pyrrole ring. Three-component reactions involving a 1,4-diol, a primary alcohol, and ammonia can also be used to synthesize N-substituted pyrroles.

Table 1: Catalytic Systems for Dehydrogenative Coupling of Diols to Form N-Heterocycles

| Catalyst System | Reactants | Product | Key Features |

|---|---|---|---|

| Acridine-based Ru-pincer complex | 1,4-Diols, Primary Alcohols, Ammonia | N-substituted Pyrroles | No additives required; uses gaseous ammonia as nitrogen source. |

| Ruthenium-based pincer catalysts | Secondary Alcohols, Amino Alcohols | Substituted Pyrroles | Demonstrates metal-ligand cooperative effects. |

| Ru₃(CO)₁₂/NHC-phosphine-phosphine | 1,3-Diols, Hydrazines | Pyrazoles, 2-Pyrazolines | Divergent synthesis; high selectivity and low catalyst loading. |

Synthesis of Chiral Pyrrolidine Derivatives

Chiral pyrrolidines are ubiquitous structural motifs in biologically active compounds and are crucial as catalysts and ligands in asymmetric synthesis. Optically pure 1,4-diols are key precursors for creating these valuable C₂-symmetrical cyclic amines. The synthesis typically begins with the asymmetric reduction of a corresponding diketone to produce an enantiomerically enriched diol. This chiral diol can then be converted into a dimesylate, which subsequently undergoes cyclization with a primary amine to yield the desired chiral pyrrolidine derivative. Iridium-catalyzed "borrowing hydrogen" annulation reactions also provide a direct route to chiral N-heterocycles from racemic diols and primary amines.

Generation of Alkenes from Diols

The dehydration of alcohols to form alkenes is a fundamental transformation in organic synthesis. In this compound, the presence of a tertiary alcohol at the C1 position makes it particularly susceptible to acid-catalyzed dehydration. This reaction proceeds via an E1 mechanism, which involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the loss of water to generate a stable tertiary carbocation. The stability of this carbocation is further enhanced by the two adjacent phenyl groups. A subsequent deprotonation of an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) results in the formation of a double bond. Due to the presence of a second hydroxyl group, intramolecular cyclization to form a substituted tetrahydrofuran (B95107) can be a competing reaction pathway under certain conditions. The reaction temperature is a critical factor, with lower temperatures favoring ether formation and higher temperatures favoring alkene formation libretexts.orglibretexts.org.

Ligands and Auxiliaries in Asymmetric Synthesis

Chiral diols are a cornerstone of asymmetric catalysis, serving as ligands for transition metals or as organocatalysts themselves molbase.com. Well-known examples like TADDOLs and BINOLs activate substrates through hydrogen bonding or by creating a specific chiral environment around a metal center. Chiral 1,4-diols derived from precursors like this compound can be employed in a similar fashion. These diols, particularly those with sterically hindered structures, can form fixed angles that are ideal for complexing with metals used in asymmetric synthesis. They have been explored as ligands and organocatalysts in various enantioselective reactions, including Morita-Baylis-Hillman reactions and asymmetric allylborations of imines and ketones molbase.com.

Contributions to Materials Science Research

The bifunctional nature of this compound makes it a candidate for incorporation into polymers, where its unique structure can impart desirable properties to the resulting materials.

Polymer Synthesis and Resin Development

Diols are fundamental monomers in the production of polyesters, polyurethanes, and other condensation polymers. 1,4-butanediol (B3395766), the parent compound of this compound, is widely used in the synthesis of commercially important polymers. By analogy, this compound can be used as a specialty monomer to create polymers with modified properties.

The incorporation of the bulky diphenyl pendant groups into a polymer backbone is known to have several effects:

Increased Rigidity and Thermal Stability : The large, rigid phenyl groups restrict the movement of polymer chains, which typically raises the glass transition temperature (Tg) and improves thermal stability wikipedia.org.

Enhanced Solubility : The presence of bulky side groups can disrupt polymer chain packing, leading to improved solubility in common organic solvents elsevierpure.comcsic.esresearchgate.net.

Modified Mechanical Properties : The introduction of such groups can alter the mechanical strength and modulus of the polymer csic.es.

While direct polymerization of this compound is not widely documented in commercial applications, its structural motifs are relevant. For instance, it has been cited in patent literature as a potential monofunctional initiator in the cationic polymerization of isobutene after conversion to an organic halide google.com. This suggests its utility in controlling polymer architecture. The integration of such phenyl-containing diols into polyester or polyurethane resins can produce materials with higher refractive indices, enhanced thermal resistance, and tailored mechanical characteristics for advanced coatings, adhesives, and engineering plastics.

Investigation in Nanocomposite Chemistry

Current scientific literature does not indicate significant research into the application of this compound in the field of nanocomposite chemistry. Investigations into the incorporation of diols in nanocomposites are ongoing; however, studies specifically focusing on this compound are not presently available.

Role in Supramolecular Chemistry Research

There is a lack of available research on the specific role of this compound in supramolecular chemistry. While diols can be of interest in supramolecular chemistry for their ability to form hydrogen bonds and act as building blocks for larger assemblies, specific studies involving this compound in this context have not been reported in the reviewed scientific literature.

Catalytic Research Applications

The utility of this compound and its structural isomers in catalytic research is an area of specialized investigation.

Substrate in Catalytic Asymmetric Reductions

While this compound itself is not a common substrate for catalytic asymmetric reductions, its structural isomer, 1,4-diphenylbutane-1,4-dione, is a key precursor in the synthesis of chiral diols through this method. The asymmetric reduction of 1,4-diphenylbutane-1,4-dione to its corresponding 1,4-diol is a well-studied reaction. Various reducing agents and chiral reagents are employed to achieve high enantiomeric excess (ee) of the resulting diol researchgate.net.

For instance, the use of reducing agents like sodium borohydride (NaBH₄), borane-tetrahydrofuran complex (BH₃·THF), and N,N-diethylaniline-borane (PhNEt₂·BH₃) in combination with chiral reagents such as (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol or (S)-proline can yield the chiral 1,4-diol with enantiomeric excesses ranging from 52% to 97% researchgate.net. Furthermore, iridium complexes with chiral ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of 1,4-diaryldiketones, producing 1,4-diarylbutane-1,4-diols in excellent yields and with exceptional enantioselectivities (up to >99.9% ee) and diastereoselectivities (up to >100:1 dr) researchgate.net.

These chiral 1,4-diarylbutane-1,4-diols are valuable intermediates for the synthesis of various chiral auxiliaries and ligands researchgate.net.

Probing Solvent Effects on Catalytic Reactions

There is no specific information available in the current body of scientific literature on the use of this compound for probing solvent effects on catalytic reactions. However, studies on simpler diols like 1,4-butanediol have demonstrated the importance of the solvent in catalytic processes. In the liquid-phase catalytic oxidation of 1,4-butanediol, the competitive adsorption of the solvent and the reactant on the catalyst surface plays a crucial role in the reaction's efficiency rsc.org. The relative affinity of the reactant and solvent for the catalyst surface, which can be determined using NMR relaxation time measurements, directly impacts the catalytic conversion rsc.org. Catalysts with a higher affinity for the reactant compared to the solvent tend to exhibit higher activity rsc.org. These principles of solvent-catalyst-reactant interactions are broadly applicable in catalytic chemistry.

Involvement in Electrophotocatalytic Processes (for related compounds)

Direct research on the involvement of this compound in electrophotocatalytic processes is not available. However, the broader field of photocatalysis has seen the development of methods for the synthesis of diols. For example, a photocatalytic reaction for the dihydroxylation of light olefins to their corresponding glycols at room temperature has been reported, using water as the oxidant nih.gov. This process utilizes a photocatalyst composed of palladium clusters stabilized by sub-nanometric polyoxometalate with a titanium dioxide host material nih.gov. Such advancements highlight the potential for developing novel electrophotocatalytic routes for the synthesis and transformation of diols, though specific applications involving this compound have yet to be explored.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis of 1,1-Diphenylbutane-1,4-diol and its Derivatives

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl groups are expected to produce signals in the range of δ 7.2-7.5 ppm. The protons of the aliphatic butane (B89635) chain would appear at distinct chemical shifts. The methylene (B1212753) group adjacent to the primary hydroxyl (-CH₂OH) would likely resonate around δ 3.6 ppm, while the other two methylene groups would appear further upfield. The hydroxyl protons (-OH) typically show a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The aromatic carbons would generate several signals between δ 125 and 148 ppm. The quaternary carbon atom bonded to the two phenyl groups and a hydroxyl group (C1) would have a characteristic shift around δ 75-80 ppm. The carbons of the butane chain would appear in the aliphatic region of the spectrum, with the carbon attached to the primary hydroxyl group (C4) resonating at approximately δ 62 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic Protons | 7.2 - 7.5 (m) | 125 - 128 (Ar-CH) |

| Aromatic Quaternary Carbons | - | ~147 (ipso-C) |

| C1-OH | Variable (s, broad) | - |

| C4-OH | Variable (t) | - |

| C1 | - | ~78 |

| C2-H₂ | ~2.2 (m) | ~35 |

| C3-H₂ | ~1.7 (m) | ~28 |

| C4-H₂ | ~3.6 (t) | ~62 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. m = multiplet, s = singlet, t = triplet.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₁₆H₁₈O₂, Molecular Weight: 242.32 g/mol ), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition with high accuracy.

In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z 242. The fragmentation pattern is dictated by the structure's weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for diols include:

Loss of Water: A prominent peak corresponding to the loss of a water molecule ([M - H₂O]⁺•) would be expected at m/z 224.

Alpha-Cleavage: Cleavage of the C1-C2 bond is highly probable due to the stability of the resulting diphenyl-hydroxymethyl cation. This would lead to a fragment ion.

Phenyl Group Fragmentation: A characteristic peak for the phenyl cation (C₆H₅⁺) would likely be observed at m/z 77.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives, though co-elution with structurally similar diols can present a challenge.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Notes |

| 242 | [C₁₆H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 224 | [C₁₆H₁₆O]⁺• | Loss of H₂O |

| 183 | [C₁₃H₁₁O]⁺ | Cleavage of C1-C2 bond |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. vscht.cz

O-H Stretch: A strong and broad absorption band will appear in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups involved in hydrogen bonding. masterorganicchemistry.com

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹). vscht.cz

C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations from the butane chain will result in strong absorptions just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹). libretexts.org

C=C Stretch (Aromatic): Aromatic ring carbon-carbon stretching gives rise to several medium to sharp absorptions in the 1600-1450 cm⁻¹ region. vscht.cz

C-O Stretch: A strong C-O stretching band for the primary and tertiary alcohols is expected in the 1200-1050 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad, strong) | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 (weak) | C-H Stretch | Aromatic |

| 2950 - 2850 (strong) | C-H Stretch | Aliphatic |

| 1600 - 1450 (medium) | C=C Stretch | Aromatic Ring |

| 1200 - 1050 (strong) | C-O Stretch | Alcohol |

The C1 atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration (R or S) of chiral molecules.

The method involves comparing the experimentally measured ECD spectrum of a chiral compound with the theoretical spectrum calculated using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TDDFT). The process generally involves:

Performing a conformational search to identify the most stable low-energy conformers of the molecule.

Optimizing the geometry of these conformers using DFT methods.

Calculating the ECD spectrum for each significant conformer using TDDFT.

Averaging the calculated spectra based on the Boltzmann population of each conformer.

Matching the resulting theoretical spectrum with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

For purity assessment, a reverse-phase (RP-HPLC) method can be employed. A specific method for this compound uses a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

For the analysis and separation of its enantiomers, chiral HPLC is required. This involves using a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with the R and S enantiomers, leading to different retention times and thus, their separation. The choice of the specific CSP and mobile phase composition is critical for achieving good resolution between the enantiomeric peaks. csfarmacie.cz This is the standard approach for determining the enantiomeric excess (ee) of a chiral sample.

Table 4: Example HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV, MS-compatible (with formic acid) |

| Application | Purity assessment, preparative separation |

Source: Data derived from SIELC Technologies. sielc.comsielc.com

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography (GC) serves as a valuable analytical technique for monitoring the progress of reactions that synthesize or utilize diols and for assessing the purity of the final products. While specific GC methodologies for this compound are not extensively detailed in publicly available literature, the principles of GC analysis for similar diols, such as 1,4-butanediol (B3395766), provide a strong framework for its application. GC analysis separates volatile compounds based on their partitioning between a stationary phase within a column and a mobile gaseous phase.

In a typical application, small aliquots of a reaction mixture would be withdrawn at various time points, derivatized if necessary to increase volatility, and injected into the gas chromatograph. The resulting chromatogram would show peaks corresponding to reactants, intermediates, and the desired product. By tracking the decrease in reactant peak area and the increase in the product peak area over time, researchers can effectively monitor the reaction's progression towards completion.

For final product analysis, GC coupled with a Flame Ionization Detector (FID) is commonly employed to determine purity. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. Method parameters for a related compound, 1,4-butanediol, illustrate a typical setup. swgdrug.org

Table 1: Representative GC Method Parameters for Diol Analysis swgdrug.org This table is based on established methods for 1,4-butanediol and serves as an illustrative example for the analysis of similar diols.

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | 5% Phenyl Methylpolysiloxane (or similar), 30 m x 0.32 mm, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Flow Rate | ~3.0 mL/min |

| Injector Temp. | 280 °C |

| Detector Temp. | 300 °C |

| Oven Program | Initial Temp: 100 °C, Ramp: 15 °C/min to 280 °C, Hold for ~4 min |

| Injection Mode | Split |

Flash Silica (B1680970) Gel Column Chromatography for Purificationrsc.org

Flash silica gel column chromatography is a fundamental purification technique in organic synthesis, frequently employed to isolate desired compounds from complex reaction mixtures. mit.edu This method is an air-pressure accelerated form of column chromatography that is faster and often provides better separation than traditional gravity-fed chromatography. mit.edu For the purification of this compound, this technique is highly effective.

The process involves preparing a slurry of silica gel (a common stationary phase) in a non-polar solvent and packing it into a glass column. mit.eduteledynelabs.com The crude reaction mixture containing this compound is then applied to the top of the silica bed. teledynelabs.com A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column under positive pressure. mit.edu Separation occurs based on the differential adsorption of the mixture's components to the silica gel. Compounds with higher polarity, like the diol, interact more strongly with the polar silica gel and thus move down the column more slowly than less polar impurities.

By gradually increasing the polarity of the eluent (a technique known as gradient elution), the adsorbed compounds can be selectively eluted from the column and collected in separate fractions. nih.gov The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). In the synthesis of related diols, purification by flash chromatography on silica gel using eluents like ethyl acetate (B1210297) is a documented procedure. rsc.org

Table 2: Typical Parameters for Flash Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 200-300 mesh) rsc.org |

| Mobile Phase (Eluent) | Typically a gradient system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the concentration of a more polar solvent (e.g., ethyl acetate). rsc.orgnih.gov |

| Sample Loading | The crude product can be dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel ("dry loading") before being placed on the column. nih.gov |

| Elution | Positive pressure (using compressed air or nitrogen) is applied to accelerate the flow of the eluent through the column. mit.edu |

| Monitoring | Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. |

Thermal Analysis Techniques in Materials Applications (for related compounds)

While this compound is primarily a chemical intermediate, its structural motifs are relevant to materials science, particularly in the field of polyurethanes. Diols are fundamental building blocks for polyurethanes, reacting with diisocyanates to form the polymer backbone. rsc.org The thermal properties of these resulting polymers are critical to their application and are often studied using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Studies on polyurethanes derived from structurally similar components, such as 4,4′-diphenylmethane diisocyanate (MDI) and 1,4-butanediol (BDO), provide insight into the thermal behavior that might be expected from polymers incorporating a 1,1-diphenyl-diol moiety. umn.eduresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC can identify glass transitions, melting points, and crystallization events. For MDI/BDO-based polyurethanes, DSC studies have revealed multiple endotherms, with significant thermal events occurring at temperatures above 170 °C and leading up to melting points around 200 °C. umn.eduresearchgate.net The thermal stability of the urethane (B1682113) bond has been shown to be compromised above 170 °C, with significant degradation occurring above 200 °C. umn.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and degradation profile of materials. For polyurethanes, TGA can show the temperatures at which the polymer begins to decompose and can help elucidate the degradation mechanism, which often involves the dissociation of the urethane linkage back into its isocyanate and alcohol precursors. umn.edu

Table 3: Thermal Properties of MDI/BDO-Based Polyurethanes (A Related System)

| Thermal Analysis Technique | Observation | Temperature Range (°C) | Reference |

| Differential Scanning Calorimetry (DSC) | Onset of endothermic events in annealed samples. | > 100 °C | researchgate.net |

| DSC | Urethane bond instability observed. | > 170 °C | umn.edu |

| DSC | Significant degradation and melting of microcrystalline domains. | ~200 °C | umn.eduresearchgate.net |

| Infrared Spectroscopy / GPC | Confirmed thermal dissociation into isocyanates and alcohols. | > 200 °C | umn.edu |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly useful for elucidating the mechanisms of organic reactions. DFT calculations can map out entire reaction pathways, identify transition states, and determine activation energies, thereby explaining why a reaction proceeds in a certain way. nih.gov

For 1,1-Diphenylbutane-1,4-diol, a potential reaction of interest is its acid-catalyzed cyclodehydration. This reaction could theoretically lead to the formation of 2-hydroxy-2-phenyl-5-propyl-tetrahydrofuran or other cyclic ethers. A DFT study would model this process step-by-step: the protonation of one of the hydroxyl groups, the subsequent loss of a water molecule to form a carbocation intermediate, and the final intramolecular nucleophilic attack by the remaining hydroxyl group to close the ring.

While no specific DFT studies on this reaction for this compound are available, research on the simpler parent molecule, butane-1,4-diol , demonstrates this approach. Theoretical investigations have been conducted on its cyclodehydration to form tetrahydrofuran (B95107), using quantum chemical methods to analyze the reaction mechanism, conformer roles, and interaction with catalysts. researchgate.net A DFT approach would refine these earlier models by providing more accurate geometries and energy barriers for the transition states involved.

Table 1: Key Concepts in DFT Reaction Mechanism Studies

| Concept | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms for a molecule (reactant, product, or intermediate). | Determines the most stable 3D structure of the diol before reaction. |

| Transition State (TS) | The highest energy point along the lowest energy path of a reaction; a saddle point on the potential energy surface. | Identifies the specific molecular structure at the peak of the energy barrier for a reaction like cyclization. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Quantifies the energy barrier that must be overcome for the reaction to occur, determining the reaction rate. |

| Reaction Coordinate | A geometric parameter that changes during the conversion of a reactant into a product. | Provides a step-by-step visualization of the molecular changes during the reaction pathway. |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a broad range of techniques used to represent and manipulate molecular structures and predict their behavior. Molecular Dynamics (MD) is a prominent simulation approach where the motion of atoms and molecules is tracked over time based on classical mechanics. This allows researchers to observe conformational flexibility, solvent effects, and dynamic processes that are difficult to capture experimentally.

An MD simulation of this compound could provide significant insights into its dynamic behavior:

Intramolecular Hydrogen Bonding : The proximity of the two hydroxyl groups allows for the possibility of an intramolecular hydrogen bond forming a pseudo-cyclic structure. MD simulations could determine the stability and frequency of such bonds.

Solvent Interactions : Placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) would show how solvent molecules arrange themselves around the diol and influence its conformation and hydrogen-bonding patterns.

Studies on other simple diols have successfully used DFT calculations, a component of molecular modeling, to compute the distribution of conformers and predict NMR shifts, demonstrating the power of these methods to understand the 3D structure and properties of such molecules. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to create a mathematical model correlating the chemical structure of a molecule with one of its properties (e.g., boiling point, solubility, chromatographic retention time). This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.

No specific QSPR studies featuring this compound are found in the literature. However, a hypothetical QSPR study could be developed to predict a property like its LogP (a measure of lipophilicity). The process would involve:

Dataset Curation : Assembling a dataset of diverse molecules, including this compound, for which the target property (LogP) is experimentally known.

Descriptor Calculation : Using software to calculate hundreds of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or quantum-chemical in nature.

Model Building : Employing statistical methods or machine learning to build a regression model that finds the best correlation between a subset of the calculated descriptors and the experimental LogP values.

Validation : Testing the model's predictive power on a set of molecules not used during the model-building process.

Table 2: Examples of Molecular Descriptors for QSPR

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | The mass of the molecule. |

| Topological | Wiener Index | Information about molecular branching. |

| Geometric | Molecular Surface Area | The 3D size and shape of the molecule. |

| Quantum-Chemical | Dipole Moment | The polarity and charge distribution of the molecule. |

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict where and how a molecule is likely to react. This is often achieved through the lens of Conceptual DFT, which uses calculated parameters to understand inherent chemical reactivity.

For this compound, these methods could address key questions of reactivity and selectivity:

Molecular Electrostatic Potential (MEP) : An MEP map would visualize the charge distribution across the molecule. The oxygen atoms of the hydroxyl groups would appear as electron-rich, nucleophilic sites (typically colored red), making them prime targets for reaction with electrophiles.

Frontier Molecular Orbitals (FMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The location of the HOMO indicates where the molecule is most likely to donate electrons (act as a nucleophile), while the LUMO's location shows where it is most likely to accept electrons (act as an electrophile). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Chemoselectivity : The two hydroxyl groups in the molecule are different—one is tertiary (at C1, bonded to two phenyl groups) and the other is primary (at C4). Computational models could predict which one is more reactive under specific conditions. For example, by calculating the activation energy for esterification at each site, one could predict which alcohol is more likely to react first.

Modern approaches also leverage machine learning to predict reaction outcomes. chemrxiv.org By training models on large datasets of known reactions, it is possible to predict the most likely site of reaction (regioselectivity or site-selectivity) on a complex new molecule.

Exploration of Bioactive Derivatives and Pharmacological Research Implications

Investigation of Structural Similarities to Biologically Active Compounds

The core structure of 1,1-Diphenylbutane-1,4-diol features a diphenylmethane (B89790) group attached to a flexible butane (B89635) chain that is terminated with a primary alcohol. This combination of a bulky, lipophilic diphenyl group and a more polar diol chain provides a template that shares features with various classes of biologically active molecules.

For instance, the diphenyl motif is a key pharmacophore in many central nervous system (CNS) active drugs. The structural relationship to diphenylbutene derivatives is of particular interest. A study on novel diphenylbutene derivatives identified them as potent ferroptosis inhibitors, highlighting their potential as neuroprotective agents. nih.gov These compounds share the core diphenyl structure, suggesting that derivatives of this compound could be explored for similar activities.

Furthermore, the general structure can be compared to biphenyl (B1667301) compounds, which have also been investigated for neuroprotective effects. A series of 1,1′-biphenyl nitrones were synthesized and shown to have better neuroprotective and antioxidant properties than the well-known α-phenyl-N-tert-butylnitrone (PBN) in in-vitro ischemia models. nih.govmdpi.com The presence of two phenyl rings in these compounds, similar to this compound, is a crucial element for their biological activity.

Potential for Drug Development as a Chemical Intermediate

Chemical intermediates are foundational to the drug development process, serving as the bridge between basic chemical research and the large-scale production of active pharmaceutical ingredients (APIs). They are critical in modifying molecular structures to enhance efficacy, reduce toxicity, and streamline manufacturing. The purity of these intermediates is paramount, as even minor impurities can significantly alter the results of preclinical toxicity and efficacy studies.

This compound possesses two hydroxyl groups at positions 1 and 4, which are reactive sites suitable for chemical modification. These functional groups allow for the synthesis of a wide array of derivatives, such as esters, ethers, and more complex heterocyclic structures. The diphenyl group can also be modified through electrophilic substitution to introduce various substituents, thereby altering the molecule's steric and electronic properties. Its role as a precursor is demonstrated in its synthesis from γ-butyrolactone and phenyl magnesium bromide, a common organometallic reaction used to build complex molecules. The versatility of this compound as a scaffold makes it a valuable intermediate for creating libraries of new compounds for pharmacological screening.

Research on Modulating Biochemical Pathways (for related compounds)

The biological activity of a compound is intrinsically linked to its ability to modulate specific biochemical pathways. While the direct targets of this compound are not established, research on structurally related compounds provides insight into potential mechanisms of action.

Phytochemicals, a broad class of plant-derived compounds, are known to exert therapeutic effects by modulating key signaling pathways integral to cellular functions and disease progression, such as PI3K/AKT, MAPK-ERK, and Wnt. researchgate.net Many of these natural products contain phenyl or diphenyl moieties. For example, isoliquiritigenin, a chalcone (B49325) compound, inhibits the growth of colorectal cancer cells by regulating AMPK/mTOR-mediated glycolysis. nih.gov This suggests that compounds with structural similarities could potentially interact with metabolic pathways.

More specifically, a novel diphenylbutene derivative was found to act as a neuroprotective agent by blocking ferroptosis, a form of iron-dependent cell death. nih.gov Unlike classic ferroptosis inhibitors, this compound was shown to increase the protein level of FSP1 (ferroptosis suppressor protein 1), demonstrating a distinct mechanism of pathway modulation. nih.gov This finding underscores the potential for derivatives of this compound to be engineered to target specific cellular processes like ferroptosis, which is implicated in neurological diseases.

Examination of Neuroprotective, Antiepileptic, and Antidepressant Activities (as compounds of interest)

The diphenylalkane scaffold is a recurring feature in compounds investigated for various CNS activities, including neuroprotection, anticonvulsant effects, and antidepressant properties.

Neuroprotective Activity

Research into diphenylbutene derivatives has yielded promising neuroprotective agents. In one study, a newly discovered diphenylbutene derivative, DPT, led to the synthesis of fourteen new analogs. nih.gov Several of these compounds showed improved ferroptosis inhibitory activities in mouse hippocampal neuronal cells. nih.gov The most potent of these, compound 3f, displayed a strong anti-ferroptosis effect, was capable of penetrating the blood-brain barrier, and effectively mitigated cerebral ischemic injury in a rat model of stroke. nih.gov

Similarly, studies on 1,1'-biphenyl nitrones (BPNs) have demonstrated significant neuroprotective and antioxidant activity in in-vitro ischemia models. nih.govmdpi.com The homo-bis-nitrone BPHBN5 was identified as having the best neuroprotective capacity among the tested compounds. nih.govmdpi.com

| Compound Class | Specific Compound | Activity | Key Findings |

|---|---|---|---|

| Diphenylbutene Derivative | 3f | Anti-ferroptosis | EC50 = 1.7 μM; Blocks ferroptosis by increasing FSP1 protein; Mitigated cerebral ischemic injury in rats. nih.gov |

| Biphenyl Nitrone | BPHBN5 | Neuroprotective, Antioxidant | EC50 = 13.16 μM (respiratory chain blockers); EC50 = 11.2 μM (antioxidant); Showed anti-necrotic and anti-apoptotic activities. nih.govmdpi.com |

| Biphenyl Nitrone | BPMN3 | Neuroprotective | Demonstrated greater neuroprotective activity than the parent compound PBN. nih.govmdpi.com |

Antiepileptic and Anticonvulsant Activities

Various chemical structures incorporating diphenyl or related motifs have been evaluated for anticonvulsant properties. Derivatives of pyrrolidine-2,5-dione have shown activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.gov In one study, compound 14 from a series of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed the most potent and broad-spectrum anticonvulsant activity in multiple models, including a model of drug-resistant epilepsy. mdpi.com